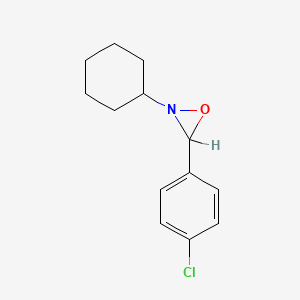![molecular formula C20H12O2 B12791778 8-Methylpyreno[1,2-b]pyran-9-one CAS No. 115560-63-9](/img/structure/B12791778.png)
8-Methylpyreno[1,2-b]pyran-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methylpyreno[1,2-b]pyran-9-one: is a chemical compound with the molecular formula C20H12O2 . It is a derivative of pyran, a six-membered oxygen-containing heterocyclic compound. This compound is known for its unique structure, which includes a pyrene moiety fused with a pyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylpyreno[1,2-b]pyran-9-one typically involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds. This reaction is often carried out under different catalytic conditions, such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . The reaction conditions are optimized to achieve high efficiency, atom economy, short reaction times, low cost, and green reaction conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 8-Methylpyreno[1,2-b]pyran-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the compound’s structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound
Scientific Research Applications
Chemistry: 8-Methylpyreno[1,2-b]pyran-9-one is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological molecules makes it a valuable tool for drug discovery and development .
Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases. Its unique structure and reactivity make it a promising candidate for the development of new pharmaceuticals .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including organic light-emitting devices (OLEDs) and other electronic applications .
Mechanism of Action
The mechanism of action of 8-Methylpyreno[1,2-b]pyran-9-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various biological molecules, influencing their activity and function. For example, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
2-Pyrone Derivatives: These compounds are structurally related to 8-Methylpyreno[1,2-b]pyran-9-one and possess similar reactivity and biological properties.
Uniqueness: this compound stands out due to its fused pyrene-pyran structure, which imparts unique electronic and photophysical properties. This makes it particularly valuable in applications requiring specific optical and electronic characteristics .
Properties
CAS No. |
115560-63-9 |
|---|---|
Molecular Formula |
C20H12O2 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
8-methylpyreno[1,2-b]pyran-9-one |
InChI |
InChI=1S/C20H12O2/c1-11-9-15-10-14-6-5-12-3-2-4-13-7-8-16(18(14)17(12)13)19(15)22-20(11)21/h2-10H,1H3 |
InChI Key |
WKJZTIANXYCMHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




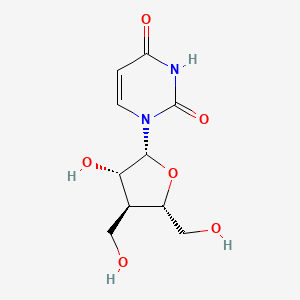
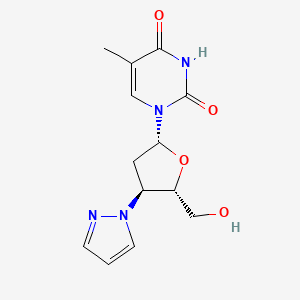

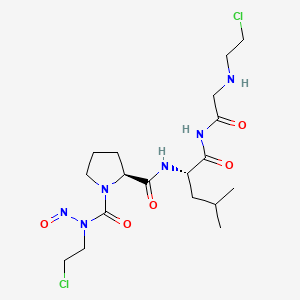
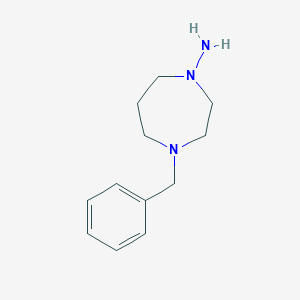


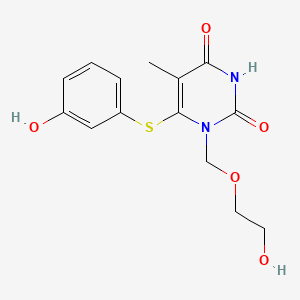

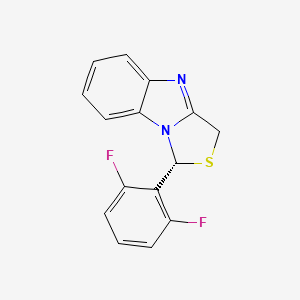
![3,10,22,23-tetraoxa-17-thiatetracyclo[17.2.1.112,15.04,9]tricosa-1(21),4,6,8,12,14,19-heptaene-2,11-dione](/img/structure/B12791771.png)
